

# Funobactam: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Funobactam** (formerly known as XNW4107) is a novel, investigational  $\beta$ -lactamase inhibitor belonging to the diazabicyclooctane class.[1][2] It is currently in Phase 3 clinical trials and is being developed by Evopoint Biosciences Co., Ltd. in combination with the carbapenem antibiotic imipenem and cilastatin.[1][3][4] This combination aims to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing serine  $\beta$ -lactamases.[5] **Funobactam** itself does not possess intrinsic antibacterial activity but functions to protect  $\beta$ -lactam antibiotics from degradation by a wide range of  $\beta$ -lactamase enzymes.[2][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to **Funobactam**.

## **Chemical Structure and Properties**

**Funobactam** is a synthetic compound with a complex heterocyclic structure.[2]

Chemical Name: [(2S,5R)-2-[5-[(5S)-2-amino-4,5-dihydro-1H-imidazol-3-ium-5-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] sulfate[3]

Table 1: Physicochemical Properties of **Funobactam** 



| Property          | Value                                             | Reference |  |
|-------------------|---------------------------------------------------|-----------|--|
| Molecular Formula | C13H17N7O6S                                       | [7]       |  |
| Molecular Weight  | 399.38 g/mol                                      | [7]       |  |
| CAS Number        | 2365454-12-0                                      | [7]       |  |
| Appearance        | White to off-white solid                          | [6]       |  |
| Solubility        | 10 mM in DMSO; 25 mg/mL in DMSO (with sonication) | [6][7]    |  |
| Purity            | 99.47%                                            | [6]       |  |

### **Mechanism of Action**

**Funobactam** is a potent inhibitor of a broad spectrum of serine  $\beta$ -lactamases, including Ambler Class A, C, and D enzymes.[8] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, hydrolyzing the  $\beta$ -lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them inactive.[9] By binding to the active site of these  $\beta$ -lactamases, **Funobactam** prevents the degradation of co-administered  $\beta$ -lactam antibiotics, thereby restoring their efficacy against resistant strains.[5][10]

The general mechanism of  $\beta$ -lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[9]  $\beta$ -lactamases counteract this by hydrolyzing the antibiotic. **Funobactam**'s role is to inhibit this hydrolysis.





Click to download full resolution via product page

Mechanism of Action of **Funobactam** in Combination with a β-Lactam Antibiotic.

# **Experimental Protocols**Synthesis of Funobactam

A detailed, publicly available, step-by-step synthesis protocol for **Funobactam** is not available in the scientific literature, which is common for a compound in active clinical development. The synthesis of diazabicyclooctane core structures, which is central to **Funobactam**, generally involves multi-step organic chemistry procedures. Researchers interested in the synthesis of similar molecules can refer to the broader literature on the synthesis of β-lactamase inhibitors.

## In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) of imipenem in combination with **Funobactam** is determined using the broth microdilution method. This is a standardized procedure to assess



the susceptibility of bacteria to antimicrobial agents.

#### Protocol:

- Preparation of Reagents:
  - Prepare a stock solution of Funobactam in a suitable solvent, such as DMSO.
  - Prepare a stock solution of the β-lactam antibiotic (e.g., imipenem).
  - Use appropriate bacterial growth medium, such as Mueller-Hinton Broth (MHB).
- Preparation of Microtiter Plates:
  - Dispense the growth medium into the wells of a 96-well microtiter plate.
  - Create a two-fold serial dilution of the β-lactam antibiotic across the wells.
  - Add a fixed concentration of Funobactam to each well containing the β-lactam antibiotic.
- Inoculum Preparation:
  - Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a
    0.5 McFarland standard.
  - $\circ$  Dilute the inoculum to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.
- Incubation:
  - Incubate the microtiter plates at 35-37°C for 16-20 hours.
- · Determination of MIC:
  - The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.





Click to download full resolution via product page

Workflow for Broth Microdilution MIC Testing.



## In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This animal model is crucial for evaluating the in vivo efficacy of new antimicrobial agents and for determining their pharmacokinetic/pharmacodynamic (PK/PD) parameters.

#### Protocol:

- Induction of Neutropenia:
  - Female ICR mice (or a similar strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.

#### Infection:

 Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum of the test bacterium (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae).

#### Treatment:

- Treatment with the antimicrobial agent(s) (e.g., imipenem/cilastatin with or without **Funobactam**) is initiated at a specified time point post-infection (e.g., 2 hours).
- The drugs are administered via a clinically relevant route, such as subcutaneous or intravenous injection, at various dosing regimens.
- Sample Collection and Analysis:
  - At the end of the treatment period (e.g., 24 hours), mice are euthanized.
  - The infected thigh muscle is aseptically removed, homogenized, and serially diluted.
  - The dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh).
  - The efficacy of the treatment is determined by the reduction in bacterial count compared to untreated controls.





Click to download full resolution via product page

Workflow for the Neutropenic Murine Thigh Infection Model.



## **Pharmacokinetic Properties**

Pharmacokinetic data for **Funobactam** has been primarily generated from animal models. These studies are essential for determining appropriate dosing regimens for clinical trials.

Table 2: Pharmacokinetic Parameters of **Funobactam** in a Murine Model

| Parameter                     | Dose (mg/kg, s.c.)         | Value | Reference |
|-------------------------------|----------------------------|-------|-----------|
| Protein Binding (%)           | 1                          | 3.11  | [6]       |
| 10                            | 5.44                       | [6]   |           |
| 20                            | 2.03                       | [6]   | _         |
| fAUC <sub>0-24</sub> (mg·h/L) | Human-simulated 250 mg q6h | 142.7 | [11]      |
| fCmax (mg/L)                  | Human-simulated 250 mg q6h | 13.9  | [11]      |

 $fAUC_{0-24}$ : Area under the free drug concentration-time curve from 0 to 24 hours. fCmax: Maximum free drug concentration.

Studies have shown that **Funobactam** exhibits time-dependent killing, meaning its efficacy is best correlated with the duration of time that the free drug concentration remains above a certain threshold.[5][12]

## Conclusion

**Funobactam** is a promising new β-lactamase inhibitor with the potential to address the significant challenge of antimicrobial resistance, particularly from Gram-negative pathogens. Its potent inhibition of a wide range of β-lactamases restores the activity of established β-lactam antibiotics like imipenem. The data gathered from in vitro and in vivo studies provide a strong foundation for its ongoing clinical development. This technical guide summarizes the key chemical and pharmacological information currently available for **Funobactam**, offering a valuable resource for the scientific and drug development communities. As **Funobactam** progresses through clinical trials, more detailed information on its properties and clinical efficacy will undoubtedly become available.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. funobactam | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Compound | AntibioticDB [antibioticdb.com]
- 3. Funobactam Wikipedia [en.wikipedia.org]
- 4. Evopoint has submitted the Pre-NDA application for its novel drug Funobactam (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Funobactam Immunomart [immunomart.com]
- 8. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-Lactamase Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Funobactam: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363246#chemical-structure-and-properties-of-funobactam]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com